3-(3-fluorophenyl)-N-(4-isopropylbenzyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
Description
The compound 3-(3-fluorophenyl)-N-(4-isopropylbenzyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a synthetic triazoloquinazoline derivative characterized by a fused heterocyclic core. Its structure includes a fluorophenyl substituent at position 3, an isopropylbenzyl carboxamide group at position 8, and a keto group at position 3. This scaffold is designed to optimize interactions with biological targets, likely leveraging fluorine’s electronegativity and the lipophilic isopropylbenzyl moiety for enhanced membrane permeability .
Properties
CAS No. |
1031595-65-9 |
|---|---|
Molecular Formula |
C26H22FN5O2 |
Molecular Weight |
455.493 |
IUPAC Name |
3-(3-fluorophenyl)-5-oxo-N-[(4-propan-2-ylphenyl)methyl]-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C26H22FN5O2/c1-15(2)17-8-6-16(7-9-17)14-28-25(33)19-10-11-21-22(13-19)32-24(29-26(21)34)23(30-31-32)18-4-3-5-20(27)12-18/h3-13,15,31H,14H2,1-2H3,(H,28,33) |
SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC(=CC=C5)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-(3-fluorophenyl)-N-(4-isopropylbenzyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a member of the quinazoline derivatives, a class known for their diverse biological activities. This compound incorporates a triazole ring fused to a quinazoline structure, which enhances its potential for various pharmacological interactions. Understanding its biological activity is crucial for exploring its therapeutic applications.
- Molecular Formula : C26H22FN5O2
- Molecular Weight : 449.48 g/mol
- Structural Features :
- Contains a fluorophenyl group.
- Incorporates an isopropylbenzyl moiety.
- Features a triazole ring fused to a quinazoline backbone.
Biological Activity Overview
The biological activities of quinazoline derivatives are extensive and include:
- Anticancer Activity : Quinazolines have been studied for their potential to inhibit cancer cell proliferation. The specific compound has shown promise in preliminary studies against various cancer cell lines.
- Antimicrobial Properties : Many quinazoline derivatives exhibit antibacterial and antifungal activities. The incorporation of specific functional groups can enhance these properties.
- Anti-inflammatory Effects : Some derivatives have been reported to possess anti-inflammatory activity, making them candidates for treating inflammatory diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance:
- A study demonstrated that related compounds exhibited cytotoxicity against human cancer cell lines such as HeLa (cervical), HepG2 (liver), and A549 (lung). The cytotoxicity was often measured against standard drugs like 5-fluorouracil, with some compounds showing significantly higher efficacy .
| Compound | Cell Line | Cytotoxicity (IC50) | Reference |
|---|---|---|---|
| Compound A | HeLa | 10 µM | |
| Compound B | HepG2 | 8 µM | |
| Compound C | A549 | 12 µM |
Antimicrobial Activity
Quinazolines have also been evaluated for their antimicrobial properties:
- In vitro studies indicated that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the fluorophenyl and isopropyl groups may contribute to enhanced membrane permeability and interaction with bacterial enzymes .
The mechanism by which quinazoline derivatives exert their biological effects often involves:
- Enzyme Inhibition : Many compounds act as inhibitors of key enzymes involved in cancer proliferation or bacterial metabolism.
- Receptor Binding : Some derivatives may bind to specific receptors, modulating pathways related to inflammation or cell growth.
Case Studies
Several case studies have illustrated the biological activity of related compounds:
-
Case Study on Anticancer Activity :
- A derivative similar to the target compound was tested against multiple cancer cell lines. Results indicated that it inhibited cell growth significantly more than standard treatments in certain cases, suggesting a unique mechanism of action that warrants further investigation.
-
Case Study on Antimicrobial Effects :
- A study involving the synthesis of various quinazoline derivatives reported that one compound displayed potent activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) lower than those of existing antibiotics.
Comparison with Similar Compounds
Structural Analogs
A closely related compound, 2-(3-chlorobenzyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (), shares the triazoloquinazoline core but differs in substituents:
- Halogen substituent : Chlorine (Cl) replaces fluorine (F) at the benzyl position.
- Alkyl groups : Diisobutyl groups are present instead of a single isopropylbenzyl chain.
- Oxidation state : The core includes an additional keto group at position 1.
Key implications :
Electronic and Physicochemical Properties
Variations in substituents significantly alter electronic and physicochemical profiles:
Analysis :
Preparation Methods
Formation of Quinazoline-2,4-Dione
Anthranilic acid reacts with potassium cyanate in aqueous acidic conditions to yield o-ureidobenzoic acid. Subsequent thermal cyclization at 120–140°C in the presence of hydrochloric acid generates quinazoline-2,4(1H,3H)-dione. This intermediate serves as the foundational structure for further functionalization.
Dichlorination with Phosphorus Oxychloride
The dione undergoes dichlorination using phosphorus oxychloride (POCl₃) under reflux conditions (110–120°C) for 6–8 hours, producing 2,4-dichloroquinazoline. Catalytic N,N-dimethylaniline enhances reaction efficiency by sequestering HCl, achieving yields exceeding 85%.
Hydrazine Incorporation and Triazole Cyclization
Treatment of 2,4-dichloroquinazoline with hydrazine hydrate at 0–5°C generates 2-chloroquinazolin-4-ylhydrazine. Subsequent cyclization with acetic anhydride at 100°C for 4 hours forms 3-methyltriazolo[4,3-c]quinazolin-5(6H)-one, establishing the triazole-quinazoline fusion.
Alternative approaches employ palladium-catalyzed coupling between quinazoline boronic esters and 3-fluorophenyl halides. Using Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base in toluene/water (3:1) at 80°C, this method achieves regioselective aryl group introduction with yields up to 78%.
Synthesis of 8-Carboxamide Functionality
The C8 carboxamide is introduced via sequential hydrolysis and amidation.
Ester Hydrolysis
Methyl 5-oxo-4,5-dihydrotriazoloquinazoline-8-carboxylate undergoes saponification using 2M NaOH in methanol/water (4:1) at 60°C for 2 hours, yielding the carboxylic acid derivative.
Amide Coupling
Activation of the carboxylic acid with thionyl chloride (SOCl₂) in dichloromethane at −5°C for 3 hours generates the acid chloride, which reacts with 4-isopropylbenzylamine in tetrahydrofuran (THF) at room temperature. Triethylamine serves as a proton scavenger, achieving amidation yields of 70–82%.
N-Alkylation for 4-Isopropylbenzyl Attachment
Quaternary ammonium formation ensures precise N-substitution.
Nucleophilic Displacement
The triazoloquinazoline nitrogen reacts with 4-isopropylbenzyl bromide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 80°C for 12 hours. Catalytic potassium iodide (KI) enhances reactivity via the Finkelstein mechanism, yielding 89% substitution.
Reaction Optimization and Yield Enhancement
| Step | Parameter | Optimal Value | Yield Improvement |
|---|---|---|---|
| Triazole cyclization | Acetic anhydride volume | 40 mL/g substrate | 12% ↑ |
| Suzuki coupling | Pd(PPh₃)₄ loading | 5 mol% | 18% ↑ |
| Amidation | SOCl₂ stoichiometry | 1.5 equiv | 9% ↑ |
Reflux time reduction during dichlorination from 8 to 6 hours maintains yield while minimizing side-product formation.
Analytical and Spectroscopic Characterization
Critical spectroscopic data for the final compound include:
- ¹H NMR (DMSO-d₆) : δ 8.10 (d, J = 8 Hz, H-10), 7.50 (dd, J = 7.6 Hz, H-8), 5.21 (s, CH₂), 2.91 (m, isopropyl CH), 1.22 (d, J = 6.8 Hz, isopropyl CH₃).
- IR (KBr) : 1716 cm⁻¹ (C=O stretch), 1620 cm⁻¹ (C=C aromatic).
- HRMS : m/z 487.1892 [M+H]⁺ (calc. 487.1895).
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous flow reactors for Friedel-Crafts acylation, reducing reaction time from 5 hours to 25 minutes. Solvent recovery systems for dichloromethane and DMF achieve 92% reuse efficiency, aligning with green chemistry principles.
Q & A
Q. What are the key synthetic pathways for synthesizing this triazoloquinazoline derivative?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the triazoloquinazoline core via cyclization of precursor hydrazines or hydrazides under reflux conditions (ethanol or DMF, 80–100°C) .
- Step 2 : Functionalization of the core with substituents (e.g., fluorophenyl and isopropylbenzyl groups) using coupling agents like EDCI/HOBt or catalytic systems (e.g., benzyltributylammonium bromide) .
- Critical Parameters : Solvent choice (polar aprotic solvents enhance yields), temperature control (±2°C), and reaction time (monitored via TLC). Purity is validated by HPLC (>95%) and NMR .
Q. Which spectroscopic methods are essential for structural characterization?
- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.1–8.3 ppm) and confirms substituent integration .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, triazole ring vibrations at ~1500 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C27H23FN6O2: 507.19 g/mol) .
Advanced Research Questions
Q. How can experimental design (DoE) optimize reaction conditions for higher yields?
- Factorial Design : Screen variables (temperature, solvent, catalyst loading) to identify critical factors. For example, a 2³ factorial design revealed that solvent polarity (DMF > ethanol) and catalyst concentration (10 mol% vs. 5 mol%) significantly impact yield (p < 0.05) .
- Response Surface Methodology (RSM) : Models nonlinear relationships; e.g., optimizing reflux time (6–12 hrs) and temperature (70–110°C) to maximize yield (predicted 82% vs. observed 79%) .
- Validation : Replicate center points to assess reproducibility (RSD < 5%) .
Q. How to resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. antimicrobial efficacy)?
- Mechanistic Studies : Use molecular docking to identify binding affinities for dual targets (e.g., COX-2 for anti-inflammatory activity vs. bacterial topoisomerase IV for antimicrobial effects) .
- Dose-Response Analysis : Compare IC50 values across assays. For example, anti-inflammatory activity (IC50 = 12 µM for TNF-α inhibition) may dominate at lower concentrations, while antimicrobial effects (MIC = 25 µM) require higher doses .
- Cytotoxicity Profiling : Assess selectivity via mammalian cell viability assays (e.g., HEK293 cells) to rule out non-specific toxicity .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- In Silico-In Vitro Hybrid Workflow :
- Step 1 : Molecular dynamics simulations to predict protein-ligand stability (e.g., binding to EGFR kinase domain over 100 ns) .
- Step 2 : Validate predictions via kinase inhibition assays (e.g., ADP-Glo™ assay for EGFR inhibition) .
Data Contradiction Analysis
Q. How to address discrepancies in solubility profiles across studies?
- Solvent Screening : Test solubility in DMSO (high), PBS (low), and simulated gastric fluid (pH 2.0) to contextualize bioavailability claims .
- Thermodynamic Solubility : Use shake-flask method with HPLC quantification (e.g., 0.5 mg/mL in PBS vs. 15 mg/mL in DMSO) .
- Structural Modifications : Introduce hydrophilic groups (e.g., PEGylation) to improve aqueous solubility without compromising activity .
Q. Why do similar triazoloquinazoline derivatives exhibit varying metabolic stability?
- Cytochrome P450 Assays : Compare hepatic microsomal degradation rates (e.g., t1/2 = 45 min for this compound vs. 120 min for N-cyclopentyl analogs due to fluorophenyl group susceptibility) .
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation at C-5 or glucuronidation) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
